molecular formula C6H7N5S B13704702 2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole

2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole

Katalognummer: B13704702
Molekulargewicht: 181.22 g/mol
InChI-Schlüssel: DGWVBDDFDGQIAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both an imidazole and a thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with 1-methyl-5-imidazolecarboxaldehyde in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole and thiadiazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-(1-methyl-2-imidazolyl)-1,3,4-thiadiazole
  • 2-Amino-5-(1-methyl-4-imidazolyl)-1,3,4-thiadiazole
  • 2-Amino-5-(1-methyl-3-imidazolyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole is unique due to the specific positioning of the amino group and the methyl group on the imidazole ring. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C6H7N5S

Molekulargewicht

181.22 g/mol

IUPAC-Name

5-(3-methylimidazol-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H7N5S/c1-11-3-8-2-4(11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10)

InChI-Schlüssel

DGWVBDDFDGQIAX-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC=C1C2=NN=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.